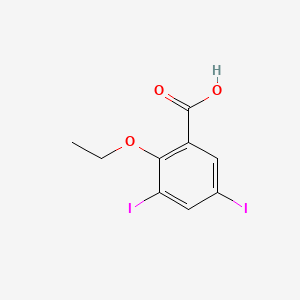

2-Ethoxy-3,5-diiodobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

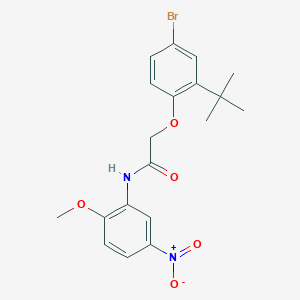

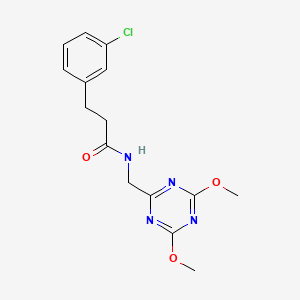

2-Ethoxy-3,5-diiodobenzoic acid is an organic compound with the molecular formula C9H8I2O3 . It belongs to the class of organic compounds known as salicylic acids, which are ortho-hydroxylated benzoic acids .

Molecular Structure Analysis

The molecular structure of 2-Ethoxy-3,5-diiodobenzoic acid consists of a benzoic acid core with two iodine atoms and an ethoxy group attached . The average mass of the molecule is 417.967 Da .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Functionalization

2-Ethoxy-3,5-diiodobenzoic acid and its derivatives have been explored in the context of chemical synthesis and functionalization. For instance, in the direct arylation of indoles with bromobenzenes, 3-ethoxy-2-phenylbenzoic acid, a closely related compound, has been utilized for its ability to function as a proton shuttle, achieving superior yield and selectivity for these substrates (Pi et al., 2018).

Plant Growth and Ethylene Production

In the field of plant biology, studies have shown that phenolic acids, such as 3,5-diiodo-4-hydroxybenzoic acid, a structurally related compound, can affect the growth and ethylene production in cress seedlings (Robert, Taylor, & Wain, 2004). This compound has been found to promote root growth in light conditions and inhibit ethylene production, highlighting its potential application in plant growth regulation.

Supramolecular Chemistry

In supramolecular chemistry, 2-Ethoxy-3,5-diiodobenzoic acid derivatives have been studied for their ability to form complex molecular assemblies. For example, a study involving ethenzamide and gentisic acid along with acetic acid showed the formation of a supramolecular acid–amide heterosynthons, involving strong hydrogen bonds (Aitipamula, Chow, & Tan, 2010).

Pharmaceutical Synthesis

In pharmaceutical research, derivatives of 2-Ethoxy-3,5-diiodobenzoic acid have been investigated for the synthesis of quinazolinone derivatives with antimicrobial activity (El-Hashash et al., 2011). These derivatives offer potential for the development of new antimicrobial agents.

Organic Synthesis

Further, in the domain of organic synthesis, derivatives of 2-Ethoxy-3,5-diiodobenzoic acid have been employed in the synthesis of various complex organic compounds. For example, 3-Ethoxy-4-ethoxycarbonyl-phenylacetic acid, a key intermediate in the preparation of certain pharmaceuticals, has been synthesized from related compounds (Salman et al., 2002).

Safety and Hazards

The safety data sheet for a similar compound, 2-Amino-3,5-diiodobenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-ethoxy-3,5-diiodobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8I2O3/c1-2-14-8-6(9(12)13)3-5(10)4-7(8)11/h3-4H,2H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKNOCJPICDSLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1I)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8I2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-3,5-diiodobenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2640817.png)

![2-Butan-2-ylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2640819.png)

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2640824.png)

![(1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2640825.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2640828.png)

![7-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2640830.png)